molecular formula C20H22N4O B5564141 6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5564141
M. Wt: 334.4 g/mol
InChI Key: GYGYMFAOEKUNGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves complex chemical processes, including palladium-catalyzed cascade reactions and selective C-acylation. For instance, a novel synthesis method through palladium-catalyzed CO insertion and C-H bond activation has been developed for creating hybrid structures of indenone and imidazo[1,2-a]pyridine from 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, Fan, & Zhang, 2016). Additionally, selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at C-3 has been utilized to synthesize a new family of azaheterocycle-fused [1,3]diazepines, highlighting the versatility of these synthesis strategies (Masurier et al., 2012).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of molecular structures, as demonstrated through various synthetic approaches. The incorporation of different substituents and functional groups leads to diverse molecular architectures, which are critical for the compound's chemical behavior and properties. Studies have shown the synthesis and characterization of such derivatives, providing insights into their structural features through spectroscopic methods like FTIR, NMR, and mass spectrometry (Ulloora, Adhikari, & Shabaraya, 2013).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives are known for their reactivity and the ability to undergo a variety of chemical reactions, including carbonylation and nucleophilic addition processes. For instance, an efficient copper-catalyzed cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been reported, which opens new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, a common motif in natural products and pharmaceuticals (Lei et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. Crystal structure analysis, for example, provides valuable information on the arrangement of molecules in the solid state and how modifications in the molecular structure can affect physical properties (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards different reagents, stability under various conditions, and their potential as intermediates in the synthesis of more complex molecules, have been extensively studied. The ability of imidazo[1,2-a]pyridine derivatives to act as ligands for metal-catalyzed reactions or as key intermediates in multicomponent reactions highlights their chemical versatility (Cao et al., 2014).

Scientific Research Applications

Antiepileptic and Anticonvulsant Properties

A study by Ulloora et al. (2013) explored the synthesis of imidazo[1,2-a]pyridines with active pharmacophores as potential anticonvulsant agents. Their research demonstrated that certain derivatives exhibited activity comparable to the standard drug diazepam, highlighting their potential in treating convulsive disorders (Ulloora, Adhikari, & Shabaraya, 2013).

Chemical Synthesis and Biological Activity

Research by Masurier et al. (2012) focused on the synthesis of a new family of azaheterocycle-fused [1,3]diazepines, emphasizing the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine. This study underscores the versatility of imidazo[1,2-a]pyridine derivatives in creating compounds with potential therapeutic applications (Masurier, Aruta, Gaumet, Denoyelle, Moreau, Lisowski, Martínez, & Maillard, 2012).

Inhibition of Carbon Steel Corrosion

Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline solution. Their findings suggest the compound's effectiveness in protecting steel surfaces, which could have implications in industrial applications (Kubba & Al-Joborry, 2020).

Anticholinesterase Activity

A study by Kwong et al. (2019) synthesized a series of imidazo[1,2-a]pyridine-based derivatives to evaluate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This research highlights the therapeutic potential of these compounds in treating diseases like Alzheimer's (Kwong, Chidan Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).

Mechanism of Action

While the specific mechanism of action for “6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine” is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyridine has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties make it a promising scaffold for future drug discovery research .

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-yl-[4-(2-methylphenyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-5-2-3-6-18(16)22-10-4-11-23(14-13-22)20(25)17-7-8-19-21-9-12-24(19)15-17/h2-3,5-9,12,15H,4,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGYMFAOEKUNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN(CC2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(2-Methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

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